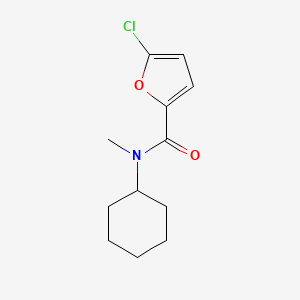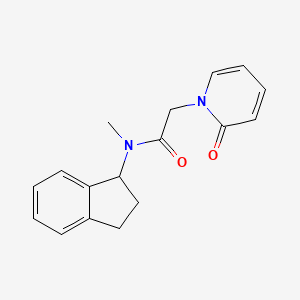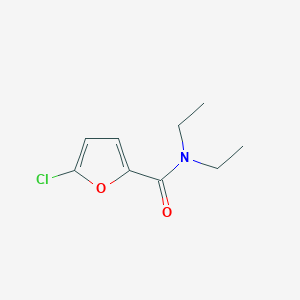
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the scientific community due to its potential in cancer treatment.
Mécanisme D'action
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide selectively binds to the DNA template of RNA polymerase I and inhibits its activity. This leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell survival. This compound also induces DNA damage and activates the p53 pathway, which further promotes cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits tumor growth in various cancer models, including breast, ovarian, and pancreatic cancer. This compound has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, this compound is not effective in all types of cancer, and its mechanism of action is not fully understood. Furthermore, this compound is not readily available commercially, which can limit its use in research.
Orientations Futures
Despite the limitations, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has shown great potential in cancer treatment. Future research should focus on understanding its mechanism of action and identifying biomarkers that can predict its efficacy in different types of cancer. Additionally, efforts should be made to optimize the synthesis method and improve the availability of this compound for research and clinical use.
In conclusion, this compound is a promising small molecule inhibitor of RNA polymerase I transcription with potential in cancer treatment. Its selectivity for cancer cells and minimal toxicity make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis method of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide involves the reaction of N-methylcyclobutanecarboxamide with cyclohexylmethylamine in the presence of a base. The reaction is carried out under an inert atmosphere and in the absence of moisture. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many types of cancer. By inhibiting this process, this compound can induce cancer cell death while sparing normal cells.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(13(15)12-8-5-9-12)10-11-6-3-2-4-7-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCQOBTABUSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)


![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)


